molecular formula C13H11ClO B11883937 2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone CAS No. 343778-44-9

2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone

Katalognummer: B11883937
CAS-Nummer: 343778-44-9
Molekulargewicht: 218.68 g/mol
InChI-Schlüssel: XWMUBHLBGYZKDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone is a chemical compound with the molecular formula C₁₃H₁₁ClO. It is an aromatic ketone, characterized by the presence of a chlorine atom and a methyl group attached to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone typically involves the chlorination of 1-(7-methylnaphthalen-1-yl)ethanone. The process can be carried out using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is usually performed under controlled conditions to ensure the selective chlorination of the ethanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the naphthalene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH₃) under basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., 2-hydroxy-1-(7-methylnaphthalen-1-yl)ethanone).

    Reduction: 2-Chloro-1-(7-methylnaphthalen-1-yl)ethanol.

    Oxidation: 2-Chloro-1-(7-carboxynaphthalen-1-yl)ethanone.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1-(naphthalen-2-yl)ethanone: Similar structure but with the chlorine atom attached to a different position on the naphthalene ring.

    1-(7-Methylnaphthalen-1-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone: Contains a different aromatic system and additional functional groups.

Uniqueness

2-Chloro-1-(7-methylnaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a chlorine atom and a methyl group on the naphthalene ring allows for diverse chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

343778-44-9

Molekularformel

C13H11ClO

Molekulargewicht

218.68 g/mol

IUPAC-Name

2-chloro-1-(7-methylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H11ClO/c1-9-5-6-10-3-2-4-11(12(10)7-9)13(15)8-14/h2-7H,8H2,1H3

InChI-Schlüssel

XWMUBHLBGYZKDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=CC=C2C(=O)CCl)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.